3-((2-(Piperidin-1-yl)ethyl)thio)-6-(pyridin-4-yl)pyridazine
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Description
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Analgesic Activities
A study detailed the preparation of substituted pyridine derivatives starting from 2-chloro-6-ethoxy-4-acetylpyridine, derived from citrazinic acid. The synthesis involved several steps, including reactions with thiophene-2-carboxaldehyde, malononitrile, urea, guanidine hydrochloride, and others, leading to the creation of pyrimidinone, aminopyrimidine derivatives, pyrazoline, N-phenylpyrazoline derivatives, and finally, thioxopyrimidine. These compounds exhibited significant analgesic and antiparkinsonian activities, comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Antibacterial Applications
Another research effort focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications. The precursor used in this study was reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. The antibacterial activity of these compounds was evaluated, revealing high activities against several bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Herbicidal Activities
A novel synthesis approach was employed to create 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing herbicidal and bleaching activities. The synthesized compounds exhibited significant efficacy in inhibiting chlorophyll at low concentrations and presented potent herbicidal activities against dicotyledonous plants, comparable to commercial herbicides (Xu et al., 2008).
properties
IUPAC Name |
3-(2-piperidin-1-ylethylsulfanyl)-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-2-10-20(11-3-1)12-13-21-16-5-4-15(18-19-16)14-6-8-17-9-7-14/h4-9H,1-3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSVJXEBIDNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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